molecular formula C17H24N2O3 B13412873 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate CAS No. 66642-42-0

1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate

Cat. No.: B13412873
CAS No.: 66642-42-0
M. Wt: 304.4 g/mol
InChI Key: UFRSIGFPARXJQZ-JXLXBRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is a complex organic compound that features an indole ring structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate typically involves multi-step organic reactions. One possible route could involve the formation of the indole ring followed by the introduction of the amino acid side chain. Key steps might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Amino Acid Side Chain: The amino acid side chain can be introduced through peptide coupling reactions using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation Products: Indole-2-carboxylic acid derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, potentially as a ligand for receptors.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Acting as an agonist or antagonist at specific receptors.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

CAS No.

66642-42-0

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate

InChI

InChI=1S/C9H17NO3.C8H7N/c1-5-9(3,6(2)11)7(10)8(12)13-4;1-2-4-8-7(3-1)5-6-9-8/h7H,5,10H2,1-4H3;1-6,9H/t7-,9+;/m1./s1

InChI Key

UFRSIGFPARXJQZ-JXLXBRSFSA-N

Isomeric SMILES

CC[C@](C)([C@@H](C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2

Canonical SMILES

CCC(C)(C(C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.